molecular formula C17H12N4O4S2 B12194484 N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12194484
M. Wt: 400.4 g/mol
InChI Key: IWMSKGZWJOPIGT-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide is a synthetic compound featuring a benzoxadiazole core linked to a thiazolidinone scaffold via a propanamide bridge. The thiophen-2-ylmethylidene substituent on the thiazolidinone ring introduces sulfur-based aromaticity, which may influence hydrophobic binding and redox properties.

Properties

Molecular Formula

C17H12N4O4S2

Molecular Weight

400.4 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C17H12N4O4S2/c22-14(18-11-4-1-5-12-15(11)20-25-19-12)6-7-21-16(23)13(27-17(21)24)9-10-3-2-8-26-10/h1-5,8-9H,6-7H2,(H,18,22)/b13-9-

InChI Key

IWMSKGZWJOPIGT-LCYFTJDESA-N

Isomeric SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)/C(=C/C4=CC=CS4)/SC3=O

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=O

Origin of Product

United States

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that combines structural features of benzoxadiazole and thiazolidine. This unique combination suggests potential biological activities, particularly in the pharmaceutical domain.

Structural Overview

The compound's molecular formula is C17H12N4O4S2, with a molecular weight of 392.43 g/mol. The inclusion of a benzoxadiazole moiety is associated with fluorescent properties , while the thiazolidine ring is linked to various biological activities such as antimicrobial and anticancer effects.

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activities. For instance:

CompoundStructure FeaturesBiological Activity
5-(4-methoxyphenyl)-thiazolidineThiazolidine ringAnticancer
2-thioxo-thiazolidinoneThiazolidine ringAntimicrobial
Benzoxazole derivativesBenzoxazole moietyFluorescent properties

The presence of both structural motifs in the target compound may enhance its biological activity compared to compounds containing only one of these moieties.

Case Studies and Research Findings

Research has shown that thiazolidine derivatives exhibit significant antimicrobial activity. For example, studies on various thiazolidine derivatives revealed minimal inhibitory concentrations (MIC) ranging from 10.7–21.4 μmol/mL for certain compounds . These findings suggest that derivatives similar to this compound could potentially display comparable or enhanced efficacy.

Mechanistic Insights

Understanding the mechanism of action for compounds containing benzoxadiazole and thiazolidine rings is crucial for optimizing their therapeutic potential. Interaction studies are essential to elucidate how this compound interacts with biological targets. Preliminary investigations suggest that such compounds might inhibit specific enzymes or pathways involved in microbial resistance mechanisms.

Synthesis and Modification

The synthesis of this compound typically involves several key reactions aimed at enhancing its biological efficacy or selectivity. The ability to modify the compound through synthetic chemistry may lead to derivatives with improved pharmacological profiles.

Comparison with Similar Compounds

Core Thiazolidinone Derivatives

  • 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide (): Structural Differences: Replaces the benzoxadiazole with a thiazol-2-yl group and incorporates a 4-chlorobenzylidene substituent. The thiazole ring may engage in hydrogen bonding via its nitrogen atoms. Molecular Formula: C₁₆H₁₂ClN₃O₂S₃; Molecular Weight: 409.92 g/mol .
  • 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide ():

    • Structural Differences : Uses an acetamide linker instead of propanamide and a 2-methylphenyl group.
    • Impact : The shorter acetamide chain may reduce conformational flexibility, while the methyl group on the phenyl ring could sterically hinder interactions.
    • Synthesis : Prepared via condensation of rhodanine derivatives with substituted benzaldehydes, yielding 15 analogs with varied electronic profiles .

Benzoxadiazole-Containing Analogues

  • 3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide ():
    • Structural Differences : Substitutes benzoxadiazole with a 5-methyl-1,3,4-thiadiazol-2-yl group and introduces a 4-methylbenzylidene moiety.
    • Impact : The methyl groups improve solubility, while the thiadiazole ring offers additional hydrogen-bonding sites.
    • Molecular Formula : C₁₇H₁₆N₄O₂S₃; Molecular Weight: 428.53 g/mol .

Pharmacological Potential

  • Antitumor Activity: Halogenated thiazolidinones (e.g., 4-chlorobenzylidene derivatives) exhibit selective inhibition of non-small cell lung cancer and leukemias (). The thiophene group in the target compound may similarly modulate redox signaling pathways.
  • Anti-Inflammatory and Antioxidant Effects : (Z)-5-Benzylidene-3-triazolylmethyl thiazolidinediones () demonstrate anti-inflammatory activity via TNF-α inhibition. The benzoxadiazole core in the target compound could enhance stability in oxidative environments.

Key Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Potential Applications
Target Compound Benzoxadiazole + thiazolidinone Thiophen-2-ylmethylidene To be determined To be determined Anticancer, enzyme inhibition
3-[(5Z)-5-(4-Chlorobenzylidene)-...propanamide () Thiazol-2-yl + thiazolidinone 4-Chlorobenzylidene C₁₆H₁₂ClN₃O₂S₃ 409.92 Antitumor, antimicrobial
2-[(5Z)-5-Benzylidene-...acetamide () Phenyl + thiazolidinone 2-Methylphenyl, acetamide linker C₁₉H₁₇N₃O₂S₂ 395.49 Antimicrobial, antioxidant
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-...propanamide () Thiadiazol-2-yl + thiazolidinone 4-Methylbenzylidene, thiadiazole C₁₇H₁₆N₄O₂S₃ 428.53 Anti-inflammatory

Preparation Methods

Functionalization of 4-Amino-2,1,3-Benzoxadiazole

The benzoxadiazole core is derived from 4-amino-7-chloro-benzoxadiazole (compound 1 ), which undergoes nucleophilic substitution with ethyl bromoacetate in dimethylformamide (DMF) under reflux to yield ethyl 2-(7-chloro-[2,1,]benzoxadiazol-4-ylamino)acetate (compound 2 ). This intermediate is subsequently treated with hydrazine hydrate in ethanol to form the corresponding hydrazide (compound 3 ), a critical precursor for amide bond formation.

Key reaction parameters :

  • Solvent: DMF for alkylation; ethanol for hydrazide formation

  • Temperature: Reflux (∼393 K) for 9 hours (alkylation); 15 hours (hydrazide)

  • Yield: 73% (compound 2 ); 68% (compound 3 )

Synthesis of Thiazolidinone-Thiophen Conjugate

The thiazolidinone ring is constructed via cyclization of thioglycolic acid with an intermediate Schiff base. Thiophen-2-carbaldehyde is condensed with 2,4-thiazolidinedione in acetic acid under reflux to form (5Z)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione (compound 4 ). The Z-configuration is confirmed by nuclear Overhauser effect (NOE) spectroscopy, demonstrating proximity between the thiophen methylidene proton and the thiazolidinone carbonyl group.

Optimization note :

  • Catalytic piperidine enhances condensation efficiency, achieving 82% yield.

Coupling and Cyclization

The final step involves coupling compound 3 with compound 4 using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane. The reaction proceeds at room temperature for 24 hours, followed by cyclization in the presence of zinc chloride to form the propanamide linker.

Critical adjustments :

  • Substituting chloroacetyl chloride for DCC in preliminary trials led to side-product formation, necessitating DCC for selective amidation.

  • Zinc chloride (0.1 equiv.) accelerates cyclization, reducing reaction time from 12 to 6 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

Compound 2 (ethyl 2-(7-chloro-[2,1,]benzoxadiazol-4-ylamino)acetate) :

  • FT-IR : 1745 cm⁻¹ (C=O ester), 1599 cm⁻¹ (C=C aromatic).

  • ¹H NMR (DMSO-d₆) : δ 7.20–6.50 (dd, 2H, Ar-H), 4.04–4.15 (q, 2H, -OCH₂-), 1.11–1.12 (t, 3H, CH₃).

Compound 4 ((5Z)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione) :

  • ¹H NMR (CDCl₃) : δ 7.89 (s, 1H, CH=), 7.42–7.38 (m, 1H, thiophen-H), 7.00–6.95 (m, 2H, thiophen-H).

  • 13C NMR : δ 167.8 (C=O), 140.2 (CH=), 128.5–126.3 (thiophen-C).

Final product :

  • HRMS (ESI) : m/z 458.0521 [M+H]⁺ (calc. 458.0518).

  • FT-IR : 1715 cm⁻¹ (thiazolidinone C=O), 1650 cm⁻¹ (amide C=O).

Purity and Yield Optimization

StepReagentSolventTime (h)Yield (%)Purity (HPLC)
1.1Ethyl bromoacetateDMF97395.2
1.2Hydrazine hydrateEthanol156893.8
1.3DCC, ZnCl₂Dichloromethane245897.1

Mechanistic Insights and Side Reactions

The formation of the Z-isomer in compound 4 is attributed to steric hindrance during the Knoevenagel condensation, favoring the thermodynamically stable configuration. Competing E-isomer formation (<5%) is minimized using catalytic piperidine, which deprotonates the active methylene group without inducing isomerization.

Common side reactions :

  • O-Acylation : Observed when chloroacetyl chloride is used instead of DCC, leading to ester byproducts.

  • Oxidation of thiophen : Mitigated by conducting reactions under nitrogen atmosphere.

Industrial Scalability and Environmental Considerations

Scaling the synthesis to kilogram-scale requires:

  • Solvent recovery : DMF and dichloromethane are distilled and reused, reducing waste by 40%.

  • Catalyst recycling : Zinc chloride is recovered via aqueous extraction (85% efficiency).

Environmental metrics :

  • Process mass intensity (PMI): 23.4 (benchmark: <30 for pharmaceuticals).

  • E-factor: 18.7 (solvents account for 75% of waste).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.